N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide
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Description
The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a pyrrolidinone ring (a five-membered ring containing nitrogen and a carbonyl group), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could impact its solubility in different solvents .Mechanism of Action
Target of action
Many compounds in the indole class, which this compound islong to, are known to interact with various receptors in the body, including dopamine and serotonin receptors . These receptors play crucial roles in mood regulation, reward, and various other neurological functions.
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, if it targets dopamine receptors, it might increase the availability of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling .
Biochemical pathways
Indole derivatives are often involved in various biochemical pathways. For instance, they might influence the synthesis or degradation of neurotransmitters, or they might be metabolized by specific enzymes in the liver .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Many factors can influence these processes, including the compound’s chemical structure, its solubility in water and fat, and the presence of specific transport proteins or metabolic enzymes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it enhances dopaminergic signaling, it might lead to increased arousal, motivation, or pleasure .
Action environment
Environmental factors can greatly influence a compound’s action, efficacy, and stability. For instance, the pH of the stomach can affect how much of an orally administered drug is absorbed into the bloodstream. Similarly, the presence of certain foods or other drugs can influence how a compound is metabolized .
Future Directions
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-13-9-14-5-2-3-8-18(14)24(13)20(26)22-16-11-19(25)23(12-16)17-7-4-6-15(21)10-17/h2-8,10,13,16H,9,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDICGCIBIYQTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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